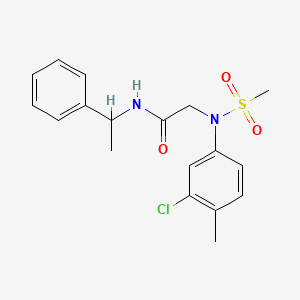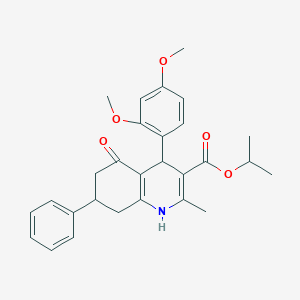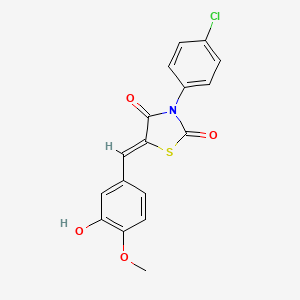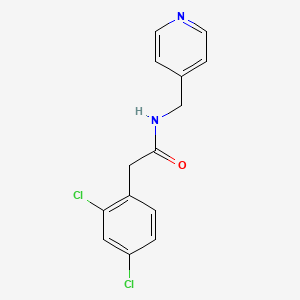![molecular formula C13H12ClNO3 B5210484 N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
N-[2-(4-chlorophenoxy)ethyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenoxy)ethyl]-2-furamide, also known as furamidine or DB75, is a synthetic compound that belongs to the family of diamidines. Furamidine has been extensively studied for its potential use as an antiprotozoal agent due to its ability to inhibit the growth of a variety of protozoan pathogens, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp.
Wirkmechanismus
Furamidine exerts its antiprotozoal activity by binding to the DNA of the parasite and preventing its replication. Specifically, N-[2-(4-chlorophenoxy)ethyl]-2-furamide binds to the minor groove of the DNA helix, causing it to become distorted and preventing the binding of proteins necessary for DNA replication. This ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. However, it has been shown to have some toxic effects on the liver and kidneys at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-chlorophenoxy)ethyl]-2-furamide is its broad-spectrum activity against a variety of protozoan pathogens. Additionally, it has low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. However, one limitation of N-[2-(4-chlorophenoxy)ethyl]-2-furamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-[2-(4-chlorophenoxy)ethyl]-2-furamide should focus on improving its solubility and bioavailability, as well as investigating its potential use as a treatment for other diseases, such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(4-chlorophenoxy)ethyl]-2-furamide in vivo. Finally, research should also investigate the potential for the development of resistance to N-[2-(4-chlorophenoxy)ethyl]-2-furamide in protozoan pathogens.
Synthesemethoden
Furamidine is synthesized by reacting 2-furancarboxaldehyde with 4-chlorophenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an acid to form the final compound, N-[2-(4-chlorophenoxy)ethyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential use as an antiprotozoal agent. It has been shown to be effective against a variety of protozoan pathogens, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp. Furamidine has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-5-11(6-4-10)17-9-7-15-13(16)12-2-1-8-18-12/h1-6,8H,7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXYCBSKHUCWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)



![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![N-allyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5210464.png)
![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)



